molecular formula C14H23N B12100382 (2-Methyl-1-phenylpropyl)(2-methylpropyl)amine

(2-Methyl-1-phenylpropyl)(2-methylpropyl)amine

Cat. No.: B12100382
M. Wt: 205.34 g/mol
InChI Key: JEGHSGICOHUUQL-UHFFFAOYSA-N
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Description

(2-Methyl-1-phenylpropyl)(2-methylpropyl)amine is an organic compound with the molecular formula C13H21N It is a secondary amine, characterized by the presence of a phenyl group attached to a propyl chain, which is further substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1-phenylpropyl)(2-methylpropyl)amine typically involves the reaction of a substituted benzyl halide with isobutyronitrile under basic conditions. The resulting intermediate undergoes hydrolysis, followed by a Curtius rearrangement and catalytic hydrogenation to yield the desired amine . The reaction conditions often include the use of strong bases such as sodium or potassium hydroxide, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1-phenylpropyl)(2-methylpropyl)amine undergoes various chemical reactions, including:

    Oxidation: The amine can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form primary amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

(2-Methyl-1-phenylpropyl)(2-methylpropyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methyl-1-phenylpropyl)(2-methylpropyl)amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (2-Methyl-1-phenylpropyl)amine
  • (2-Methylpropyl)amine
  • Phenylpropylamine

Uniqueness

(2-Methyl-1-phenylpropyl)(2-methylpropyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique interactions with biological targets .

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

2-methyl-N-(2-methylpropyl)-1-phenylpropan-1-amine

InChI

InChI=1S/C14H23N/c1-11(2)10-15-14(12(3)4)13-8-6-5-7-9-13/h5-9,11-12,14-15H,10H2,1-4H3

InChI Key

JEGHSGICOHUUQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(C1=CC=CC=C1)C(C)C

Origin of Product

United States

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